2-Azidopyrazine
Description
2-Azidopyrazine is a nitrogen-rich heterocyclic compound characterized by a pyrazine core (a six-membered aromatic ring with two nitrogen atoms at the 1,4-positions) substituted with an azide (-N₃) group at the 2-position. Its molecular formula is C₄H₃N₅, and it has a molecular weight of 137.10 g/mol. The azide group confers unique reactivity, making it valuable in click chemistry, thermolysis studies, and as a precursor to pyrrole derivatives via ring contraction .
Properties
CAS No. |
30466-91-2 |
|---|---|
Molecular Formula |
C4H3N5 |
Molecular Weight |
121.1 g/mol |
IUPAC Name |
2-azidopyrazine |
InChI |
InChI=1S/C4H3N5/c5-9-8-4-3-6-1-2-7-4/h1-3H |
InChI Key |
IFUYDRODXORJSO-UHFFFAOYSA-N |
SMILES |
C1=CN=C(C=N1)N=[N+]=[N-] |
Canonical SMILES |
C1=CN=C(C=N1)N=[N+]=[N-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Pyrazine Derivatives
Structural and Functional Group Comparisons
The reactivity and applications of pyrazine derivatives are heavily influenced by substituents. Below is a detailed comparison:
Table 1: Key Properties of 2-Azidopyrazine and Analogues
Reactivity and Stability
- This compound: Thermolysis: Decomposes at 90°C (lower than aryl azides, which typically require >120°C). The reaction proceeds via a concerted mechanism, producing 2-cyano-4-hydroxypyrroles without forming nitrene intermediates . Click Chemistry: The azide group participates in Huisgen cycloaddition with alkynes, enabling bioconjugation applications.
- 2-Aminopyrazine: Exhibits stability under ambient conditions. The amino group facilitates electrophilic substitution reactions, forming imidazo-fused heterocycles (e.g., imidazo[1,2-a]pyrazines) via multicomponent reactions .
Pyrazine-2-carboxamides :
Key Differentiators of this compound
Thermal Instability : Uniquely low decomposition temperature due to the azide group’s electron-withdrawing effect.
Reactivity: Azide enables click chemistry and ring contraction, unlike amino or acetyl substituents.
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